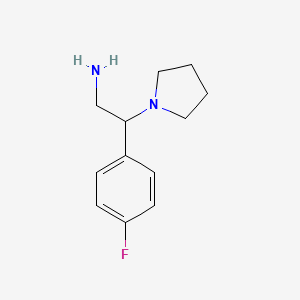

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Beschreibung

BenchChem offers high-quality 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVQTGCNAGNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390124 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-64-4 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is presented as a robust three-step process, commencing from readily available starting materials. Each step is accompanied by a mechanistic rationale, procedural details, and key analytical data.

Introduction

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine and its analogs are scaffolds of significant interest in the development of central nervous system (CNS) active agents. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the pyrrolidine and ethanamine moieties are common pharmacophores. This guide delineates a reliable synthetic pathway, emphasizing experimental design and reproducibility for research and development applications.

Synthetic Strategy Overview

The synthesis of the target compound is approached through a three-step sequence. The strategy involves the initial formation of an α-haloketone, followed by nucleophilic substitution with pyrrolidine, and culminating in a reductive amination to install the primary amine.

The Strategic Incorporation of Fluorine in Phenylethylamine Scaffolds: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of novel fluorinated phenylethylamine derivatives for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a field-proven perspective on the rationale, synthesis, and evaluation of these compounds, emphasizing the causal relationships between chemical modifications and pharmacological outcomes.

The Rationale for Fluorination in Phenylethylamine Drug Design

The phenylethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic drugs.[1] The introduction of fluorine, the most electronegative element, is a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives.[2][3] This is not merely an exercise in analogue creation; rather, it is a deliberate tactic to enhance drug-like properties.

The judicious placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug and improve its oral bioavailability.[2][3] For instance, the C-F bond in 4-fluoroamphetamine (4-FA) is resistant to hydroxylation, a common metabolic pathway for amphetamines.[2]

-

Increased Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to more favorable interactions with target receptors. It can also participate in hydrogen bonding and other non-covalent interactions, further anchoring the ligand in the binding pocket.[4] Studies have shown that substituting a proton with fluorine can significantly increase binding or inhibitory potency.[4]

-

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, pKa, and conformation.[2] These changes can improve membrane permeability, including passage across the blood-brain barrier, a critical factor for CNS-acting drugs.[4][5]

-

Altered Receptor Selectivity: The subtle conformational changes induced by fluorine can lead to a more selective interaction with a specific receptor subtype, reducing off-target effects and improving the therapeutic index.

The impact of fluorination is highly dependent on the position and number of fluorine atoms. For example, in the realm of psychoactive phenethylamines, mono-, di-, and trifluorination of escaline and mescaline derivatives have been shown to produce compounds with effects ranging from a marked loss to a significant enhancement and prolongation of psychoactivity.[6][7]

Synthetic Strategies for Novel Fluorinated Phenylethylamines

The synthesis of fluorinated phenylethylamines requires careful consideration of the timing and method of fluorine introduction. The following represents a generalized workflow, with specific examples and considerations.

General Synthetic Workflow

Caption: Generalized synthetic workflow for fluorinated phenylethylamines.

Detailed Protocol: Synthesis of para-Fluoroaniline (a key intermediate)

This protocol outlines the synthesis of p-nitroaniline, which can be readily converted to para-fluoroaniline via the Schiemann reaction or other fluorination methods. This multi-step synthesis is illustrative of the protection-deprotection strategies often required.

Step 1: Nitration of Acetanilide [8][9][10]

-

Dissolve Acetanilide: In a 100 mL beaker, dissolve 5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming on a water bath may be necessary. Glacial acetic acid serves as a solvent and helps to prevent hydrolysis of the acetanilide.[9][10]

-

Cool the Mixture: Place the beaker in an ice bath and cool the solution to 0-5 °C.

-

Add Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid. The sulfuric acid acts as a catalyst for the nitration reaction.[10]

-

Prepare Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 10 °C. The low temperature favors the formation of the para-substituted product.[9]

-

Precipitation: After the addition is complete, allow the mixture to stand for 10 minutes, then pour it onto crushed ice. The p-nitroacetanilide will precipitate as a yellowish solid.

-

Isolation: Collect the solid by vacuum filtration and wash with cold water.

Step 2: Hydrolysis of p-Nitroacetanilide [8][9]

-

Prepare Sulfuric Acid Solution: Prepare a 70% sulfuric acid solution by carefully adding 15 mL of concentrated sulfuric acid to 10 mL of water.

-

Hydrolysis: Add the crude p-nitroacetanilide to the sulfuric acid solution and heat the mixture.

-

Precipitation: After the reaction is complete, cool the solution and pour it into a beaker containing crushed ice.

-

Neutralization: Slowly add a sodium hydroxide solution to neutralize the acid. The p-nitroaniline will precipitate.

-

Isolation and Recrystallization: Collect the crude p-nitroaniline by filtration, wash with water, and recrystallize from a 1:1 ethanol/water mixture to obtain pure, bright yellow crystals.

Pharmacological Evaluation: In Vitro and In Vivo Assays

A thorough pharmacological characterization is essential to understand the biological activity of novel fluorinated phenylethylamine derivatives. The following are key assays employed in this process.

In Vitro Assays

3.1.1. Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay determines the binding affinity of a test compound for the serotonin transporter.

Principle: A competitive binding assay is performed using a radiolabeled ligand, such as [3H]citalopram, which binds to the primary site on hSERT. The ability of the unlabeled test compound to displace the radioligand is measured, and the IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined. From the IC50, the inhibitory constant (Ki) can be calculated.[6]

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing hSERT.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, [3H]citalopram, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]citalopram, a high concentration of a known SERT inhibitor (e.g., fluoxetine), and the membrane preparation.

-

Test Compound: Add serial dilutions of the fluorinated phenylethylamine derivative, [3H]citalopram, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

3.1.2. Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine into cells.

Principle: Cells expressing the transporter of interest (e.g., DAT, SERT, NET) are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compound.

Workflow: [12]

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on protein kinase A (PKA). Simultaneously, the βγ subunits of the G-protein can activate other signaling pathways, such as the Akt/GSK-3β pathway, which is involved in neuroprotection and cell survival. [13]

Therapeutic Applications and Future Directions

The versatility of fluorinated phenylethylamines extends beyond their well-known effects on the central nervous system.

-

Neurodegenerative Diseases: The ability of fluorine to improve blood-brain barrier penetration and metabolic stability makes these compounds attractive candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. [4][14][15][16]Fluorinated molecules have been investigated as inhibitors of amyloid-beta peptide aggregation and as imaging agents for PET scans to diagnose these conditions. [4][16]* Enzyme Inhibition: Fluorinated compounds can act as potent enzyme inhibitors. [17][18][19]For example, fluorinated ketones can act as transition-state analogue inhibitors of serine proteases. [17]This opens up possibilities for developing fluorinated phenylethylamines as inhibitors of enzymes involved in various diseases.

-

Oncology and Infectious Diseases: While less explored, the phenylethylamine scaffold and the drug-enhancing properties of fluorine suggest potential applications in other therapeutic areas. Further research is warranted to explore the anti-cancer and anti-microbial activities of novel fluorinated derivatives.

Conclusion

The strategic incorporation of fluorine into the phenylethylamine scaffold is a powerful and versatile tool in modern drug discovery. By understanding the causal relationships between fluorination and the resulting pharmacological properties, researchers can rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds, paving the way for the development of next-generation therapeutics for a wide range of diseases.

References

-

Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. ResearchGate. [Link]

-

Pharmacokinetic properties of 4‐fluoroamphetamine in serum and oral fluid after oral ingestion. ResearchGate. [Link]

-

SAR Studies of Fluorine-Substituted Benzylamines and Substituted 2-Phenylethylamines as Substrates and Inactivators of Monoamine. ACS Publications. [Link]

-

The signal transduction pathway of the active model of D2R based on the NMA (Colour online). ResearchGate. [Link]

-

Schematic representation of dopamine signaling pathway. ResearchGate. [Link]

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. ResearchGate. [Link]

-

4-Fluoroamphetamine (4-FA). LJMU Research Online. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed. [Link]

-

4-Fluoroamphetamine. Wikipedia. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Assay Protocol Book. PDSP. [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

-

Fluorine in psychedelic phenethylamines. PubMed. [Link]

-

2-Fluoroamphetamine. Grokipedia. [Link]

-

[Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. PubMed. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]

-

(PDF) Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PubMed Central. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

-

Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

- Preparation method of para-fluoroaniline.

-

Aberrant Cell Cycle Gene Expression in a Transgenic Mouse Model of Alzheimer's Disease. MDPI. [Link]

-

HIV Membrane-Proximal External Region Scaffolded Immunogen Killed Whole-Cell Genome-Reduced Vaccines. Preprints.org. [Link]

-

Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. Semantic Scholar. [Link]

- Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

Synthesis of p-Nitroaniline. YouTube. [Link]

-

Protective Effects of Astaxanthin on Triple Whammy-Induced Acute Kidney Injury via Antioxidant, Anti-inflammatory and Anti-Apoptotic Mechanisms. Trends in Sciences. [Link]

-

Protocell Computing on Aragonite Substrates. ACS Omega. [Link]

Sources

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magritek.com [magritek.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and pharmacological evaluation of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine. As a compound of interest within the broader class of psychoactive substances, understanding its molecular characteristics and biological interactions is paramount for the scientific and drug development communities. This document synthesizes foundational chemical principles with established bioanalytical protocols to serve as an in-depth resource. While direct empirical data for this specific molecule is not extensively published, this guide extrapolates from established knowledge of structurally related compounds to present a robust theoretical and practical framework for its study.

Introduction

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a synthetic compound featuring a fluorophenyl group and a pyrrolidine ring attached to an ethanamine backbone. Its structure suggests potential interaction with monoamine transporters, making it a subject of interest for neuropharmacological research. The presence of the fluorine atom can significantly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide will delve into its chemical synthesis, analytical characterization, and the methodologies required to elucidate its pharmacological mechanism of action, with a presumed focus on the dopamine transporter (DAT).

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇FN₂ | [1] |

| Molecular Weight | 208.28 g/mol | [2] |

| CAS Number | 876710-64-4 | [1] |

| Appearance | Solid (predicted) | [3] |

| LogP (calculated) | 1.98 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of a suitable precursor, such as 2-amino-1-(4-fluorophenyl)ethan-1-one, with a pyrrolidine-forming reagent, followed by reduction. An alternative and often effective method is the multi-step synthesis starting from 4-fluorobenzonitrile.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine.

Experimental Protocol: Illustrative Synthesis

-

Synthesis of 1-(4-fluorophenyl)propan-1-one: To a solution of 4-fluorobenzonitrile in anhydrous diethyl ether, add ethylmagnesium bromide dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.

-

Synthesis of 2-bromo-1-(4-fluorophenyl)propan-1-one: Dissolve the ketone from the previous step in glacial acetic acid. Add bromine dropwise while stirring. After the addition is complete, continue stirring for 4 hours. Pour the reaction mixture into ice water and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give the α-bromo ketone.

-

Synthesis of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one: To a solution of the α-bromo ketone in acetonitrile, add an excess of pyrrolidine. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: A solution of the product from the previous step in methanol is treated with an excess of ammonia, followed by the portion-wise addition of sodium cyanoborohydride. The reaction is stirred for 48 hours, then acidified with HCl and washed with diethyl ether. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the final product.

Purification and Characterization

Purification of the final compound is typically achieved through column chromatography on silica gel, followed by recrystallization or salt formation to obtain a stable, crystalline solid. Characterization and confirmation of the structure should be performed using a combination of analytical techniques as described in the following section.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, the methine proton adjacent to the phenyl and pyrrolidine rings, the methylene protons of the ethanamine chain, and the protons of the pyrrolidine ring. The coupling patterns and chemical shifts will be indicative of the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.

-

¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a benzene ring.[1][4][5] The high receptivity and large chemical shift dispersion of ¹⁹F make it a sensitive probe of the local electronic environment.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.[7] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the cleavage of the C-C bond between the two chiral centers and the loss of the pyrrolidine ring, providing structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Diagram of Expected GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine.

Pharmacological Evaluation

The structural similarity of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine to known dopamine reuptake inhibitors suggests that its primary pharmacological target is likely the dopamine transporter (DAT). A comprehensive pharmacological evaluation would involve in vitro assays to determine its binding affinity and functional potency at monoamine transporters.

In Vitro Binding Affinity Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[8]

Diagram of Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of the target compound at the dopamine transporter.

Protocol for DAT Binding Assay:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

-

Incubation and Filtration: Incubate the plates at room temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The filters are washed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.[3][9]

Protocol for Dopamine Uptake Inhibition Assay:

-

Cell Culture: Use cells stably expressing hDAT (e.g., HEK293-hDAT).

-

Assay: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Uptake Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and quantify the amount of [³H]dopamine taken up using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Hypothetical Pharmacological Profile

Based on its structure, 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is predicted to be a potent and selective dopamine reuptake inhibitor. The following table presents a hypothetical pharmacological profile for illustrative purposes.

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| Dopamine Transporter (DAT) | 15 | 25 |

| Serotonin Transporter (SERT) | > 1000 | > 1000 |

| Norepinephrine Transporter (NET) | 250 | 300 |

These hypothetical values suggest high affinity and selectivity for DAT over SERT and NET.

Conclusion

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a compound with significant potential for neuropharmacological research due to its structural resemblance to known dopamine reuptake inhibitors. This guide has provided a comprehensive framework for its synthesis, analytical characterization, and pharmacological evaluation. While empirical data on this specific molecule remains limited, the methodologies and theoretical considerations presented here offer a solid foundation for researchers and drug development professionals to undertake its investigation. Future studies are warranted to fully elucidate its chemical properties and biological activity.

References

- DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3473–3480.

-

National Center for Biotechnology Information. (n.d.). Fluorine NMR. In StatPearls. Retrieved from [Link]

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

-

Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.

-

National Center for Biotechnology Information. (2015). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biophysics.org [biophysics.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Screening of Pyrrolidinylethanamine Compounds

Introduction: The Pyrrolidinylethanamine Scaffold in Modern Drug Discovery

The pyrrolidinylethanamine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in molecules targeting a wide array of biological entities.[1][2][3] This five-membered nitrogen heterocycle offers a unique combination of structural rigidity, three-dimensionality, and synthetic tractability, making it an ideal framework for designing potent and selective modulators of enzymes, receptors, and ion channels.[1][2][3] Its derivatives have been successfully developed into drugs for central nervous system disorders, cancer, and infectious diseases.[1][2][4]

This guide provides a comprehensive framework for the in vitro biological screening of novel pyrrolidinylethanamine-based compound libraries. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to design, execute, and interpret screening campaigns with confidence and precision. We will explore a strategic, hierarchical approach to screening, detailing field-proven protocols for primary and secondary assays, and emphasizing the importance of counter-screens to ensure data integrity and guide successful lead optimization.

A Strategic Framework for In Vitro Screening: The Path from Library to Lead

A successful screening campaign is a multi-stage, decision-driven process designed to efficiently identify promising lead candidates from a large chemical library. This hierarchical approach, often termed a "screening funnel" or "cascade," maximizes resource efficiency by employing high-throughput, cost-effective assays initially, followed by more complex, information-rich assays for a progressively smaller number of compounds.

The core logic is to first identify any compound with activity at the primary target (hit identification), then confirm this activity and determine its potency (hit confirmation), and finally, characterize its functional effects and target selectivity (lead characterization).

Caption: A typical hierarchical screening cascade for drug discovery.

Core Assay Methodologies for Pyrrolidinylethanamine Targets

Given their structural diversity, pyrrolidinylethanamine compounds can interact with a multitude of targets. G-protein coupled receptors (GPCRs) and enzymes are particularly common.[1] This section details robust, validated protocols for assessing compound activity against these major target classes.

Target Engagement: Competitive Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5][6] These assays directly measure the interaction between a compound and its target, typically using membrane preparations from cells overexpressing the receptor of interest.[5][7] The principle is one of competition: the unlabeled test compound competes with a known, radioactively labeled ligand (the "radioligand") for binding to the receptor.[5][6][8] The ability of the test compound to displace the radioligand is a direct measure of its binding affinity (Ki).[6][8] Using an antagonist radioligand is often preferred as it avoids potential receptor activation and conformational changes that can complicate data interpretation.[9]

Detailed Protocol: Competitive Radioligand Binding for a GPCR Target

-

Principle: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a GPCR target expressed in cell membranes.

-

Materials & Reagents:

-

Receptor Source: Cell membrane preparations (e.g., from HEK293 or CHO cells) stably expressing the GPCR of interest.

-

Radioligand: A high-affinity, selective radioligand (e.g., [³H]-spiperone for D2 dopamine receptors) at a concentration near its dissociation constant (Kd).

-

Test Compounds: Pyrrolidinylethanamine derivatives dissolved in DMSO (10 mM stock), then serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand (e.g., unlabeled haloperidol) to determine background binding.

-

Scintillation Cocktail: For detection of radioactivity.

-

Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold/cell harvester, liquid scintillation counter.

-

-

Step-by-Step Methodology:

-

Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand only), Non-Specific Binding (NSB), and various concentrations of each test compound.

-

Reagent Addition: In each well, add in order:

-

50 µL Assay Buffer.

-

25 µL of either test compound dilution, buffer (for Total), or NSB agent.

-

25 µL of radioligand solution.

-

100 µL of the cell membrane preparation (pre-diluted in assay buffer to a concentration of 5-20 µg protein/well).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester/vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

-

Counting: Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

-

-

Data Analysis & Self-Validation:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate % Inhibition: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).

-

Determine IC50: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Trustworthiness Check: The assay is validated if the specific binding window (Total/NSB ratio) is greater than 10 and the Z'-factor is > 0.5. The results for a known control compound should fall within the expected range.

-

Data Presentation: Example Binding Affinity Data

| Compound ID | Target | IC50 (nM) | Ki (nM) |

| P-Eth-001 | D2R | 15.2 | 7.8 |

| P-Eth-002 | D2R | 89.7 | 45.9 |

| P-Eth-003 | D2R | >10,000 | >5,120 |

| Haloperidol | D2R | 2.5 | 1.3 |

Cell-Based Functional Assays: Gq-Coupled GPCR Activation

Scientific Rationale: While binding assays confirm target engagement, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity).[10] Functional assays are essential for elucidating a compound's mechanism of action.[10][11] For GPCRs that couple to the Gαq subunit, agonist activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[12][13] This transient increase in intracellular Ca²⁺ is a robust and widely used readout for Gq-coupled receptor activation, readily measured using calcium-sensitive fluorescent dyes.[12][14][15][16]

Caption: Signaling cascade for a Gq-coupled GPCR leading to calcium release.

Detailed Protocol: FLIPR Calcium Mobilization Assay

-

Principle: To measure the functional potency (EC50) of a test compound by detecting changes in intracellular calcium concentration in live cells expressing a Gq-coupled GPCR, using a fluorescent calcium indicator dye.

-

Materials & Reagents:

-

Cell Line: HEK293 cells stably expressing the Gq-coupled GPCR of interest.

-

Culture Medium: Standard cell growth media (e.g., DMEM with 10% FBS).

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

-

Calcium Assay Kit: e.g., FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices), which includes a calcium-sensitive dye (like Fluo-4 AM) and often probenecid.[14]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Serially diluted in assay buffer at 5x the final desired concentration.

-

Apparatus: A kinetic fluorescence plate reader, such as a FlexStation® 3 or FLIPR® Tetra (Molecular Devices).[14][17]

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed the cells into the assay plates at an optimized density (e.g., 50,000 cells/well for a 96-well plate) to achieve a 90-100% confluent monolayer on the day of the assay.[14] Incubate overnight (37°C, 5% CO₂).[14]

-

Dye Loading: The next day, prepare the dye-loading solution according to the kit manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.[14]

-

Aspirate the culture medium from the cells and add an equal volume of the dye-loading solution (e.g., 100 µL).

-

Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow the cells to take up the dye.[17]

-

Compound Plate Preparation: While the cells are incubating, prepare a separate "ligand plate" containing the 5x serial dilutions of the test compounds.[14]

-

Measurement: Place both the cell plate and the ligand plate into the fluorescence plate reader.

-

The instrument will first measure the baseline fluorescence of the cells for ~10-20 seconds.

-

It will then automatically add the test compounds from the ligand plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).[17]

-

-

Data Analysis & Self-Validation:

-

Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

-

Normalize Data: Normalize the responses as a percentage of the maximum response achieved with a known, full agonist.

-

Determine EC50: Plot the normalized response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Trustworthiness Check: The assay is validated if the signal-to-background ratio for the control agonist is >5 and the Z'-factor is > 0.5. The EC50 of the control agonist should be within the expected range. Antagonist activity can be measured by pre-incubating with the test compound before adding a known agonist.

-

Data Presentation: Example Functional Potency Data

| Compound ID | Target | Activity | EC50 (nM) | % Max Response |

| P-Eth-001 | M1R | Agonist | 25.4 | 98% |

| P-Eth-004 | M1R | Partial Agonist | 150.2 | 45% |

| P-Eth-007 | M1R | Antagonist | IC50 = 75.1 | N/A |

| Carbachol | M1R | Agonist | 12.1 | 100% |

Essential Counter-Screening: Cytotoxicity Assessment

Scientific Rationale: It is critical to distinguish true target-mediated activity from non-specific effects like cytotoxicity.[18][19] A compound that kills cells can produce a false positive (or false negative) result in many assays. For example, in a binding assay, cell death would reduce the number of available receptors, appearing as inhibition. Cytotoxicity assays are therefore essential counter-screens performed on all confirmed hits.[18][19] The MTT assay is a widely used, reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[18][19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]

Detailed Protocol: MTT Assay for Cell Viability

-

Principle: To assess the cytotoxicity (CC50) of a compound by measuring its effect on the metabolic activity of a relevant cell line.[19][20]

-

Materials & Reagents:

-

Cell Line: The same cell line used in the functional assay, or a standard line like HeLa or HepG2.

-

Assay Plates: Standard clear 96-well cell culture plates.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL solution in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Test Compounds: Serially diluted in culture medium.

-

Apparatus: Standard spectrophotometric plate reader (measuring absorbance at ~570 nm).

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubation: Incubate the cells for a period relevant to your primary assays (e.g., 24-48 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis & Self-Validation:

-

Calculate % Viability: % Viability = 100 * (Absorbance of treated well / Absorbance of vehicle control well).

-

Determine CC50: Plot % Viability versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).

-

Trustworthiness Check: A compound is generally considered non-cytotoxic if its CC50 is at least 10-fold higher than its functional potency (EC50/IC50). The absorbance values in the vehicle control wells should be consistent, with low standard deviation.

-

Conclusion: Synthesizing Data for Lead Candidate Selection

The in vitro screening of pyrrolidinylethanamine compounds requires a methodical, multi-faceted approach. By integrating target engagement assays (e.g., radioligand binding), functional assays (e.g., calcium mobilization), and essential counter-screens (e.g., cytotoxicity), researchers can build a comprehensive pharmacological profile for each compound. This integrated dataset allows for the confident selection of lead candidates that not only exhibit high potency and desired functional activity at their primary target but are also free from confounding non-specific effects. The protocols and strategies outlined in this guide provide a robust foundation for identifying and validating the next generation of therapeutics derived from this versatile chemical scaffold.

References

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Retrieved from [Link]

- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.

- Hulme, E. C. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 25-50.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Retrieved from [Link]

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.

-

Springer Nature Experiments. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. Retrieved from [Link]

- Lapo, R., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (132), 56955.

-

Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Retrieved from [Link]

- Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 20(7), 860–867.

-

Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

-

Slideshare. (n.d.). Radioligand binding studies. Slideshare. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

- Shellman, Y. G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NCBI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Tools for GPCR drug discovery. NCBI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NCBI. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

-

PubMed. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 9. radioligand binding studies | PPT [slideshare.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 19. kosheeka.com [kosheeka.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the putative mechanism of action for the novel psychoactive compound, 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine. Based on a comprehensive analysis of its structural architecture and the well-established pharmacology of analogous compounds, we posit that this molecule functions primarily as a monoamine reuptake inhibitor, with a pronounced selectivity for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This document provides a robust theoretical framework, details the critical structure-activity relationships (SAR) that inform this hypothesis, and furnishes detailed experimental protocols for the empirical validation of its pharmacological profile.

Introduction: Structural Analogy as a Predictive Tool

While direct empirical data for 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is not extensively available in peer-reviewed literature, its chemical structure provides a strong foundation for predicting its pharmacological activity. The molecule belongs to the α-substituted cathinone class, specifically bearing the 2-phenyl-2-(pyrrolidin-1-yl)ethanamine core. This scaffold is the hallmark of pyrovalerone and its numerous analogs, a class of compounds extensively characterized as potent and selective dopamine-norepinephrine reuptake inhibitors (DNRIs)[1][2][3]. The primary hypothesis, therefore, is that 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine engages with and blocks the function of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft and subsequent enhancement of dopaminergic and noradrenergic neurotransmission.

The Core Mechanism: Inhibition of Monoamine Transporters

Monoamine transporters are critical regulatory proteins that control the duration and intensity of neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synapse. By physically obstructing these transporters, reuptake inhibitors prolong the presence of neurotransmitters in the synaptic space, thereby amplifying their signaling.

The pyrovalerone scaffold, inherent to 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, has been consistently shown to exhibit high affinity for DAT and NET, while demonstrating significantly lower affinity for SERT[1][2]. This selectivity profile is a key determinant of the pharmacological effects of these compounds, which are typically characterized by psychostimulant properties.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrovalerone analogs is governed by specific structural features:

-

The Pyrrolidine Ring: The presence of the pyrrolidine ring is a defining characteristic of this class of potent DAT inhibitors. It contributes to the high lipophilicity of these molecules, facilitating their passage across the blood-brain barrier[4][5].

-

The α-Alkyl Chain: While the topic compound has an ethylamine structure, studies on related cathinones show that the length of the alkyl chain at the alpha position influences potency at DAT and NET[1][6].

-

Aromatic Ring Substitution: The phenyl ring is a crucial site for molecular interactions with the transporters. Substitution on this ring can modulate binding affinity and selectivity. The introduction of a halogen, such as the 4-fluoro group in the compound of interest, is a common medicinal chemistry strategy. Halogenation can influence the electronic properties and metabolic stability of the molecule. While para-substitution with bulky groups can sometimes shift selectivity towards SERT, a single fluorine atom is not expected to dramatically alter the fundamental DAT/NET selectivity of the pyrovalerone scaffold[7][8]. It is, however, likely to impact the potency of the compound at its primary targets.

Proposed Signaling Pathway

The anticipated mechanism of action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine culminates in the potentiation of dopaminergic and noradrenergic signaling.

Caption: Proposed mechanism of action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine.

Experimental Validation of the Mechanism of Action

To empirically validate the hypothesized mechanism of action, a tiered experimental approach is recommended, progressing from in vitro binding and functional assays to in vivo neurochemical analysis.

Tier 1: In Vitro Characterization

These assays are the gold standard for determining the binding affinity of a compound for its molecular targets[9].

-

Objective: To quantify the binding affinity (Ki) of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine for human DAT, NET, and SERT.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT[10].

-

Competitive Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine[10][11].

-

Separation and Quantification: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting[10].

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation[10].

-

Caption: Workflow for Radioligand Binding Assay.

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into nerve terminals.

-

Objective: To determine the functional potency (IC50) of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT) by differential centrifugation[1][12].

-

Uptake Inhibition: Pre-incubate synaptosomes with various concentrations of the test compound before adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)[4][13].

-

Termination and Measurement: Terminate the uptake reaction by rapid filtration and washing. Lyse the synaptosomes and quantify the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting[13].

-

Data Analysis: Calculate the IC50 values for the inhibition of uptake for each neurotransmitter.

-

Caption: Workflow for Synaptosomal Uptake Assay.

Tier 2: In Vivo Neurochemical Profiling

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To assess the effect of systemic administration of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine on extracellular concentrations of dopamine and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex).

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a rodent[14].

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after administration of the test compound[14][15].

-

Neurotransmitter Analysis: Quantify the concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[16].

-

Data Analysis: Express the results as a percentage change from baseline levels to determine the in vivo effect of the compound on neurotransmitter levels.

-

Anticipated Pharmacological Profile

Based on the analysis of structurally related compounds, the following quantitative data profile is anticipated for 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine:

| Assay | Target | Predicted Potency (Ki or IC50) | Selectivity Ratio |

| Radioligand Binding | DAT | 1 - 50 nM | DAT/SERT: >100 |

| NET | 10 - 100 nM | NET/SERT: >50 | |

| SERT | >1000 nM | ||

| Synaptosomal Uptake | Dopamine | 1 - 100 nM | DA/5-HT: >100 |

| Norepinephrine | 10 - 200 nM | NE/5-HT: >50 | |

| Serotonin | >2000 nM | ||

| In Vivo Microdialysis | Dopamine (NAc) | Significant increase from baseline | |

| Norepinephrine (PFC) | Significant increase from baseline |

Conclusion

The structural framework of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine strongly indicates a mechanism of action centered on the potent and selective inhibition of the dopamine and norepinephrine transporters. This profile is consistent with that of a classical psychostimulant. The experimental methodologies outlined in this guide provide a clear and robust pathway for the empirical validation of this hypothesis. A thorough characterization of its binding affinities, functional potencies, and in vivo neurochemical effects is essential for a comprehensive understanding of its pharmacological and toxicological properties. This knowledge is paramount for informing future research and any potential therapeutic development or regulatory assessment.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Bonano, J. S., & Sakloth, F. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 11(20), 3266–3285. [Link]

-

Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., & Baumann, M. H. (2016). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 7(5), 561–566. [Link]

-

Zwartsen, A., O'Connor, E. C., van der Sluis, M., Kuijpers, A. N., O'Brien, K. M., & Hondebrink, L. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Frontiers in pharmacology, 12, 706598. [Link]

-

Zawilska, J. B., & Wojcieszak, J. (2019). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity research, 35(4), 931–944. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 16, 119–141. [Link]

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40. [Link]

-

Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 347(1), 181–189. [Link]

-

Ellefsen, K. N., An, J., & De La Garza, R. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Journal of Food and Drug Analysis, 24(3), 447-457. [Link]

-

Terry, P., & Katz, J. L. (1992). In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex. Synapse (New York, N.Y.), 12(3), 204–211. [Link]

-

Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of visualized experiments : JoVE, (180), e64303. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

Simmler, L. D., Buser, T. A., & Liechti, M. E. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 72, 137–146. [Link]

-

Wang, S., & Zhu, J. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 87(12), 6049–6055. [Link]

-

Adell, A., & Artigas, F. (2004). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 1(4), 435–451. [Link]

-

Bio-protocol. Striatal Synaptosomes Preparation from Mouse Brain. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology of G-protein-coupled receptors, 23-47. [Link]

-

Rothman, R. B., Vu, N., Partilla, J. S., & Baumann, M. H. (2002). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The AAPS journal, 4(4), E33. [Link]

-

National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

-

Devoto, P., Flore, G., Pira, L., Longu, G., & Gessa, G. L. (2004). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in pharmacology, 11, 570777. [Link]

Sources

- 1. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 4. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]

- 16. news-medical.net [news-medical.net]

Structure-Activity Relationship of 4-Fluorophenyl Ethanamine Analogs: A Guide for Medicinal Chemists

An In-Depth Technical Guide

Executive Summary

The 4-fluorophenyl ethanamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for a multitude of neurologically active agents. The strategic incorporation of a fluorine atom onto the phenyl ring confers advantageous pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and improved target binding affinity.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built upon this core. We will dissect the key molecular interactions and structural modifications that dictate activity and selectivity at two primary target families: the monoamine transporters (SERT, DAT, NET) and the monoamine oxidase (MAO) enzymes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation therapeutic agents.

Introduction: The Fluorinated Advantage in Neuropharmacology

The introduction of fluorine into drug candidates has become a pivotal strategy in drug design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability.[1] In the context of the 4-fluorophenyl ethanamine scaffold, the para-fluorine substitution is particularly significant. It alters the electronic distribution of the phenyl ring, which can enhance binding interactions with target proteins while simultaneously blocking sites of metabolic oxidation, thereby increasing the drug's half-life. This "fluorinated advantage" has been leveraged in the development of numerous successful drugs, making a deep understanding of its SAR principles essential for innovation.

Primary Biological Targets

Analogs of 4-fluorophenyl ethanamine primarily exert their effects by modulating the function of two key protein families involved in neurotransmission.

Monoamine Transporters (MATs)

The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are members of the neurotransmitter: sodium symporter (NSS) family.[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[2] Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[3][4] Citalopram, a selective serotonin reuptake inhibitor (SSRI) containing the 4-fluorophenyl ethanamine motif, binds with high affinity and selectivity to SERT, highlighting the scaffold's potential for targeting these transporters.[2]

Monoamine Oxidases (MAOs)

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, playing a crucial role in regulating their intracellular levels.[5][6] Two isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6][7] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenethylamine.[8] Dopamine is a substrate for both isoforms.[8] Consequently, MAO-A inhibitors are effective in treating depression and anxiety, whereas MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[6][7]

Core Structure and SAR Analysis Workflow

The exploration of SAR for 4-fluorophenyl ethanamine analogs follows a systematic workflow. This iterative process of design, synthesis, and biological evaluation allows for the progressive refinement of compounds to achieve desired potency, selectivity, and pharmacokinetic properties.

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) of Analogs

The following sections detail how specific structural modifications to the 4-fluorophenyl ethanamine core influence biological activity.

Caption: Key modification points on the 4-fluorophenyl ethanamine scaffold.

SAR at Monoamine Transporters

Research into citalopram and its analogs provides a rich dataset for understanding SAR at monoamine transporters.[2][9] These molecules contain the 1-(4-fluorophenyl) moiety attached to a more complex ring system, but the principles are broadly applicable.

-

Stereochemistry: Enantioselectivity is a critical determinant of activity. For citalopram analogs, the S-enantiomer consistently displays significantly higher binding affinity for SERT compared to the R-enantiomer.[2][9] This suggests a specific stereochemical fit within the SERT binding pocket.

-

Terminal Amine (R3, R4): The terminal amine is crucial for interaction with key residues in the transporter, such as Asp98 in SERT.[10] Typically, a tertiary amine (e.g., dimethylamino in citalopram) is optimal for high-affinity SERT binding. Modifications exploring steric bulk at this position have shown that the SERT S1 site can tolerate larger substituents.[3]

-

Phenyl Ring Substitutions: While the para-fluoro substitution is a defining feature, additional modifications to this ring or the addition of other aromatic systems can modulate selectivity. For example, in a series of GBR 12909 analogs, which feature a bis(4-fluorophenyl)methoxy group, substitutions on the terminal phenylpropyl ring were explored.[11] Unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter.[11]

Table 1: Binding Affinities (Ki, nM) of Citalopram Analogs at Monoamine Transporters

| Compound | Substitution | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |

|---|---|---|---|---|---|---|

| (±)-Citalopram | 5-CN | 1.94 | 4510 | 4060 | 2325 | 2093 |

| Analog A | 5-Br | 1.10 | >10,000 | 5860 | >9090 | 5327 |

| Analog B | 5-I | 1.30 | 8380 | 6650 | 6446 | 5115 |

| Analog C | 5-Phenylvinyl | 9.32 | >10,000 | >10,000 | >1073 | >1073 |

| Analog D | 4-Br | 39.8 | >10,000 | >10,000 | >251 | >251 |

(Data synthesized from Newman et al., 2010)[2][9][12]

The data clearly indicates that substitutions at the 5-position of the dihydroisobenzofuran ring of citalopram are well-tolerated, with several analogs retaining high SERT affinity (Ki = 1-40 nM) and excellent selectivity over DAT and NET.[2][9]

SAR at Monoamine Oxidases

For MAO inhibition, the focus shifts to simpler phenethylamine derivatives.

-

α-Methylation: Introduction of a methyl group at the α-position of the ethylamine side chain (adjacent to the amine) often increases potency and can confer selectivity. For instance, 4-amino-2-fluoro-α-methylphenethylamine was identified as a potent and selective inhibitor of MAO-A within monoaminergic neurons.[13]

-

Terminal Amine (R1, R2): The nature of the amino group is critical. Primary amines are common in potent MAO inhibitors. N-methylation to a secondary amine can reduce potency, and further substitution to a tertiary amine often leads to a significant loss of activity.[14] This suggests a requirement for at least one proton on the nitrogen for optimal interaction with the enzyme's active site.

-

Phenyl Ring Substitutions: Halogenation on the phenyl ring can enhance MAO inhibitory activity. In a series of 4-aminophenethylamine derivatives, compounds with a fluorine or chlorine at the 2-position were found to be the most potent neuron-selective MAO-A inhibitors in vivo.[13]

Experimental Protocols for Target Validation